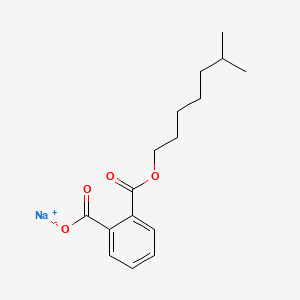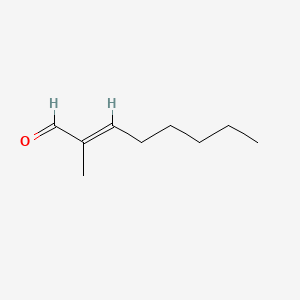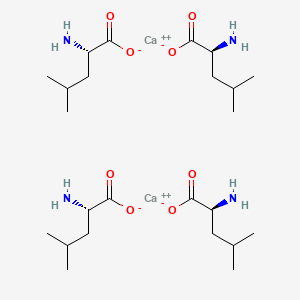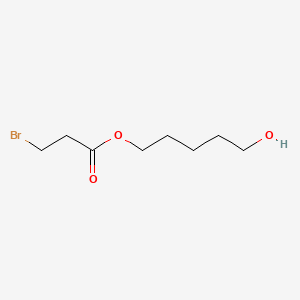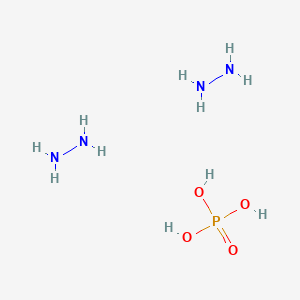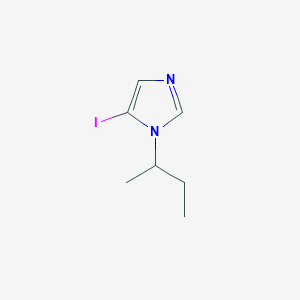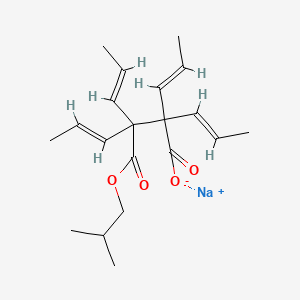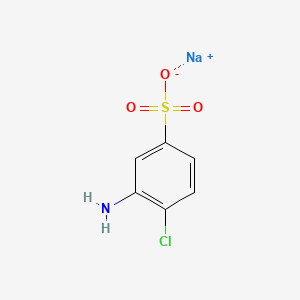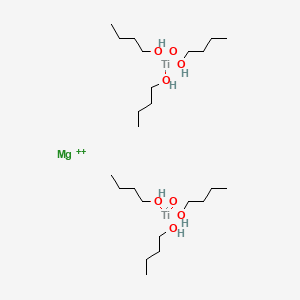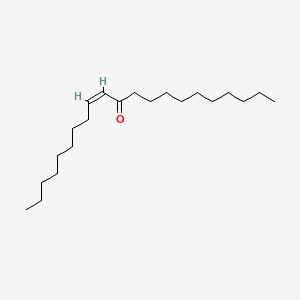
2-Ethylhexyl nonyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl nonyl phthalate is an organic compound with the molecular formula C25H40O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly used in the production of polyvinyl chloride (PVC) products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and nonanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to accelerate the process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl nonyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and the corresponding alcohols (2-ethylhexanol and nonanol).
Substitution: This reaction can occur with nucleophiles, leading to the replacement of the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid, 2-ethylhexanol, and nonanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl nonyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the production of plastics, adhesives, and coatings
Mecanismo De Acción
2-Ethylhexyl nonyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to changes in gene expression and cellular function, ultimately affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties and applications.
Diisononyl phthalate (DINP): Used as a plasticizer in a variety of products.
Diisodecyl phthalate (DIDP): Similar in structure and function to 2-ethylhexyl nonyl phthalate
Uniqueness
This compound is unique in its specific combination of 2-ethylhexanol and nonanol as alcohol components, which provides distinct physical and chemical properties compared to other phthalates. This combination allows for specific applications where these properties are advantageous .
Propiedades
Número CAS |
85851-86-1 |
|---|---|
Fórmula molecular |
C25H40O4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-O-(2-ethylhexyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-4-7-9-10-11-12-15-19-28-24(26)22-17-13-14-18-23(22)25(27)29-20-21(6-3)16-8-5-2/h13-14,17-18,21H,4-12,15-16,19-20H2,1-3H3 |
Clave InChI |
PJOCCDABUHGCOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


